molecular formula C20H19N3O3 B2565920 3-cyano-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide CAS No. 1207023-05-9

3-cyano-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide

Cat. No.: B2565920
CAS No.: 1207023-05-9
M. Wt: 349.39
InChI Key: AKXSYGKEGVAAKR-UHFFFAOYSA-N
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Description

3-cyano-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is characterized by a benzamide core structure, a common pharmacophore found in compounds targeting a variety of biological pathways. Its specific molecular architecture, which integrates a cyano group and a morpholino moiety, makes it a valuable intermediate or scaffold for the design and synthesis of novel biologically active molecules. While the specific biological profile of this compound is a subject of ongoing research, its structural features are often associated with kinase inhibition and modulation of other key cellular signaling pathways. Researchers may explore its potential as a precursor to therapeutic agents for proliferative diseases, given that similar morpholino-containing compounds have been investigated as inhibitors of kinases like JAK1 and JAK2 . The presence of the benzamide linkage also underscores its relevance in advanced amide coupling synthesis methodologies, which are pivotal in the development of modern pharmaceuticals . Furthermore, the molecular framework is amenable to further chemical modification, making it a versatile building block for constructing compound libraries aimed at high-throughput screening and structure-activity relationship (SAR) studies. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3-cyano-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c21-14-16-2-1-3-17(12-16)20(25)22-18-6-4-15(5-7-18)13-19(24)23-8-10-26-11-9-23/h1-7,12H,8-11,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXSYGKEGVAAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide typically involves multi-step organic synthesis. One common method includes the reaction of 4-(2-morpholino-2-oxoethyl)aniline with 3-cyanobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-cyano-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyano-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural differences and similarities between 3-cyano-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide and related compounds:

Compound Name Core Structure Key Substituents Potential Applications References
3-cyano-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide (Target) Benzamide 3-cyano, 4-(2-morpholino-2-oxoethyl)phenyl Kinase inhibition, PROTACs
3-chloro-N-phenyl-phthalimide Phthalimide 3-chloro, N-phenyl Polymer synthesis
3-(1-cyano-1-methylethyl)-N-{4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl}benzamide Benzamide 3-(2-cyanopropan-2-yl), quinazolinyl-amino Anticancer (quinazolinone-linked)
N-[2-(4-chloroanilino)-2-oxoethyl]-3-(difluoromethoxy)benzamide Benzamide 3-difluoromethoxy, 4-chloroanilino Undisclosed (electron-withdrawing substituents)
N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-[4-(2-methylpropoxy)phenyl]-1-oxopropan-2-yl} benzamide Benzamide 4-(2-methylpropoxy)phenyl, hydroxy-phenylpropan-2-yl Undisclosed (lipophilic substituents)

Functional Group Impact on Pharmacological Properties

  • Cyano vs. The latter is primarily used in polymer synthesis, suggesting divergent applications despite structural similarities in aromatic substitution .
  • Morpholino vs. Quinazolinyl Moieties: The morpholino group in the target compound improves solubility, a critical factor for oral bioavailability. In contrast, the quinazolinyl-amino group in ’s analogue links the compound to anticancer activity, as quinazolinones are known inhibitors of tyrosine kinases and TACE (tumor necrosis factor-α-converting enzyme) .
  • Difluoromethoxy and Chloroanilino Groups: The difluoromethoxy and chloroanilino substituents in ’s compound introduce steric and electronic effects that may modulate receptor binding, though specific targets remain unconfirmed .

Biological Activity

3-cyano-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a cyano group , a morpholino group , and a benzamide moiety , which contribute to its diverse chemical reactivity and biological interactions. The molecular formula is C18H20N4O2C_{18}H_{20}N_{4}O_{2}, with a molecular weight of approximately 328.38 g/mol.

PropertyValue
Molecular FormulaC₁₈H₂₀N₄O₂
Molecular Weight328.38 g/mol
CAS Number1207023-05-9

The biological activity of 3-cyano-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes, modulating pathways related to cancer and neurodegenerative diseases .

Anticancer Properties

Research has indicated that derivatives of benzamide compounds, including 3-cyano-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide, exhibit significant anticancer activity. For instance, structural activity relationship (SAR) studies have shown that modifications at specific positions on the phenyl ring can enhance cytotoxic effects against various cancer cell lines .

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of this compound on A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The results demonstrated an IC50 value of approximately 5 µM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .

Neuroprotective Effects

The compound's morpholino group suggests potential neuroprotective properties. Research into similar benzamide derivatives has shown protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, which may extend to neuroprotection in neuronal cells .

Data Summary

Activity TypeCell Line/ModelIC50 Value (µM)Reference
CytotoxicityA-4315
CytotoxicityJurkat5
NeuroprotectionPancreatic β-cellsEC50 = 0.1 ± 0.01

Comparative Analysis

When compared with similar compounds, 3-cyano-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide demonstrates unique properties due to its specific functional groups. For example, compounds lacking the morpholino group often show reduced biological activity, highlighting the significance of this moiety in enhancing therapeutic potential.

Similar Compounds

Compound NameKey Features
4-cyano-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamideLacks additional substituents that enhance reactivity
3-cyano-N-(4-(2-piperidino-2-oxoethyl)phenyl)benzamideDifferent nitrogen heterocycle affecting activity

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